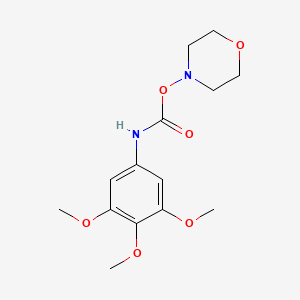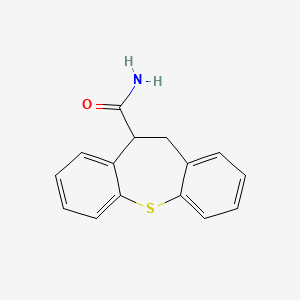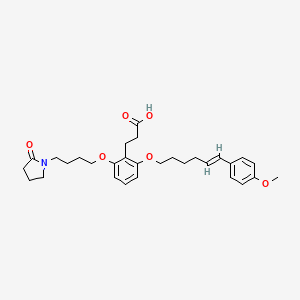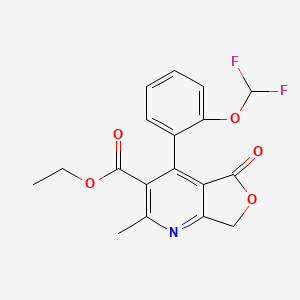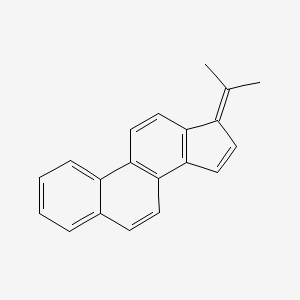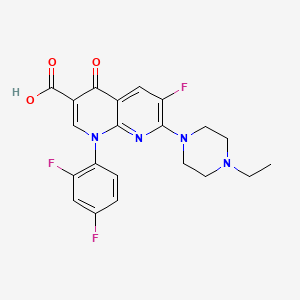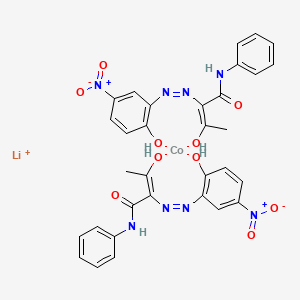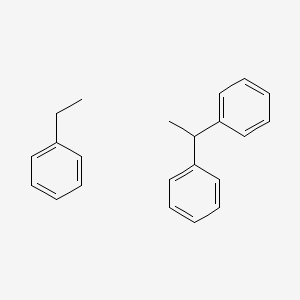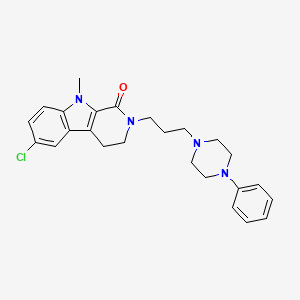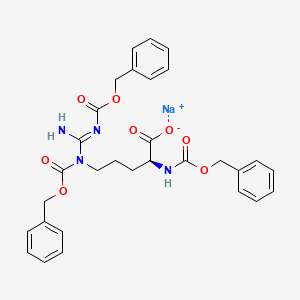
N2,N5-Bis((benzyloxy)carbonyl)-N5-(imino(((benzyloxy)carbonyl)amino)methyl)-L-ornithine, monosodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N2,N5-Bis((benzyloxy)carbonyl)-N5-(imino(((benzyloxy)carbonyl)amino)methyl)-L-ornithine, monosodium salt is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple benzyloxycarbonyl groups and an imino group attached to an L-ornithine backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N2,N5-Bis((benzyloxy)carbonyl)-N5-(imino(((benzyloxy)carbonyl)amino)methyl)-L-ornithine, monosodium salt typically involves multiple steps. The process begins with the protection of the amino groups of L-ornithine using benzyloxycarbonyl (Cbz) groups. This is followed by the introduction of the imino group through a series of reactions involving reagents such as carbodiimides and amines. The final step involves the formation of the monosodium salt by neutralizing the compound with sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. Purification steps such as crystallization or chromatography are employed to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
N2,N5-Bis((benzyloxy)carbonyl)-N5-(imino(((benzyloxy)carbonyl)amino)methyl)-L-ornithine, monosodium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to remove the benzyloxycarbonyl protecting groups.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation or reagents like palladium on carbon (Pd/C) can be employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce deprotected amino acids.
Wissenschaftliche Forschungsanwendungen
N2,N5-Bis((benzyloxy)carbonyl)-N5-(imino(((benzyloxy)carbonyl)amino)methyl)-L-ornithine, monosodium salt has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic effects, including as a prodrug for delivering active compounds.
Industry: Utilized in the production of specialized chemicals and materials.
Wirkmechanismus
The mechanism of action of N2,N5-Bis((benzyloxy)carbonyl)-N5-(imino(((benzyloxy)carbonyl)amino)methyl)-L-ornithine, monosodium salt involves its interaction with specific molecular targets. The benzyloxycarbonyl groups can be cleaved under physiological conditions, releasing the active L-ornithine derivative. This compound can then interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N2,N5-Bis((benzyloxy)carbonyl)-L-ornithine: Lacks the imino group, making it less complex.
N2,N5-Bis((tert-butoxycarbonyl)-L-ornithine: Uses tert-butoxycarbonyl protecting groups instead of benzyloxycarbonyl.
N2,N5-Bis((benzyloxy)carbonyl)-N5-(methyl)-L-ornithine: Contains a methyl group instead of the imino group.
Uniqueness
N2,N5-Bis((benzyloxy)carbonyl)-N5-(imino(((benzyloxy)carbonyl)amino)methyl)-L-ornithine, monosodium salt is unique due to its specific combination of protecting groups and the presence of the imino group. This structure provides distinct chemical properties and potential biological activities compared to similar compounds.
Eigenschaften
CAS-Nummer |
93951-19-0 |
|---|---|
Molekularformel |
C30H31N4NaO8 |
Molekulargewicht |
598.6 g/mol |
IUPAC-Name |
sodium;(2S)-2-(phenylmethoxycarbonylamino)-5-[phenylmethoxycarbonyl-[(E)-N'-phenylmethoxycarbonylcarbamimidoyl]amino]pentanoate |
InChI |
InChI=1S/C30H32N4O8.Na/c31-27(33-29(38)41-20-23-13-6-2-7-14-23)34(30(39)42-21-24-15-8-3-9-16-24)18-10-17-25(26(35)36)32-28(37)40-19-22-11-4-1-5-12-22;/h1-9,11-16,25H,10,17-21H2,(H,32,37)(H,35,36)(H2,31,33,38);/q;+1/p-1/t25-;/m0./s1 |
InChI-Schlüssel |
UJBQYUJJXOJSFG-UQIIZPHYSA-M |
Isomerische SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CCCN(/C(=N/C(=O)OCC2=CC=CC=C2)/N)C(=O)OCC3=CC=CC=C3)C(=O)[O-].[Na+] |
Kanonische SMILES |
C1=CC=C(C=C1)COC(=O)NC(CCCN(C(=NC(=O)OCC2=CC=CC=C2)N)C(=O)OCC3=CC=CC=C3)C(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


